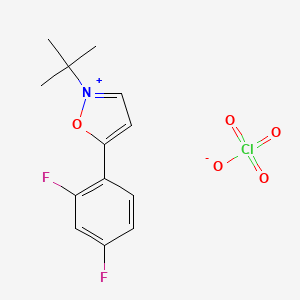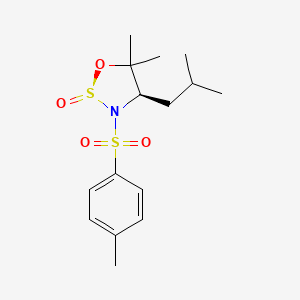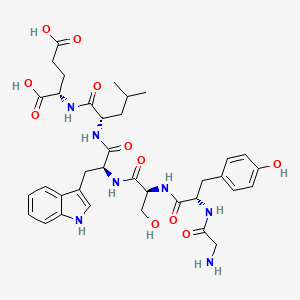![molecular formula C21H15NO3 B14203414 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione CAS No. 830928-33-1](/img/structure/B14203414.png)
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione: is a complex organic compound with a unique structure that includes both benzo and acridine moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated hydrazones tethered by an amino group to 1,4-naphthoquinone or quinoline-5,8-dione . This reaction leads to the formation of benzo[b]acridine-6,11-dione derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
化学反应分析
Types of Reactions: 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
科学研究应用
Chemistry: In chemistry, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of DNA intercalation and enzyme inhibition. Its planar structure allows it to intercalate between DNA bases, making it useful in studying DNA interactions.
Medicine: In medicine, derivatives of this compound are being explored for their potential anticancer properties. The ability to intercalate with DNA and inhibit enzymes makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its stable structure and vibrant color properties.
作用机制
The mechanism of action of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
- Benzo[a]acridine-6,11-dione
- Pyrido[2,3-b]acridine-5,12-dione
Comparison: Compared to similar compounds, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is unique due to the presence of the 2-methylpropanoyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
属性
CAS 编号 |
830928-33-1 |
|---|---|
分子式 |
C21H15NO3 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
12-(2-methylpropanoyl)benzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C21H15NO3/c1-11(2)19(23)16-14-9-5-6-10-15(14)22-18-17(16)20(24)12-7-3-4-8-13(12)21(18)25/h3-11H,1-2H3 |
InChI 键 |
BMTZMWINASQUBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)


![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)

![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)


![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)

